molecular formula C23H23N3O4 B10986808 1-[2-(4-hydroxyphenyl)ethyl]-N-(7-methoxyquinolin-3-yl)-5-oxopyrrolidine-3-carboxamide

1-[2-(4-hydroxyphenyl)ethyl]-N-(7-methoxyquinolin-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10986808
M. Wt: 405.4 g/mol
InChI Key: DUZVWJGNBQGGFU-UHFFFAOYSA-N
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Description

1-[2-(4-hydroxyphenyl)ethyl]-N-(7-methoxyquinolin-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a quinoline moiety, a pyrrolidine ring, and a hydroxyphenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-hydroxyphenyl)ethyl]-N-(7-methoxyquinolin-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Moiety: Starting with a methoxy-substituted aniline, the quinoline ring can be constructed via a Skraup synthesis, involving glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate dicarbonyl compound and an amine.

    Coupling Reactions: The final step involves coupling the quinoline and pyrrolidine intermediates with the hydroxyphenyl ethyl group using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-hydroxyphenyl)ethyl]-N-(7-methoxyquinolin-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the quinoline can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving quinoline and pyrrolidine derivatives.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-hydroxyphenyl)ethyl]-N-(7-methoxyquinolin-3-yl)-5-oxopyrrolidine-3-carboxamide depends on its interaction with biological targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The hydroxyphenyl group can participate in hydrogen bonding with proteins, affecting their function. The pyrrolidine ring can enhance the compound’s binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Pyrrolidine Derivatives: Such as proline and pyrrolidine dithiocarbamate, used in various biochemical applications.

Uniqueness: 1-[2-(4-hydroxyphenyl)ethyl]-N-(7-methoxyquinolin-3-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a quinoline moiety, a pyrrolidine ring, and a hydroxyphenyl group, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

1-[2-(4-hydroxyphenyl)ethyl]-N-(7-methoxyquinolin-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H23N3O4/c1-30-20-7-4-16-10-18(13-24-21(16)12-20)25-23(29)17-11-22(28)26(14-17)9-8-15-2-5-19(27)6-3-15/h2-7,10,12-13,17,27H,8-9,11,14H2,1H3,(H,25,29)

InChI Key

DUZVWJGNBQGGFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)O

Origin of Product

United States

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